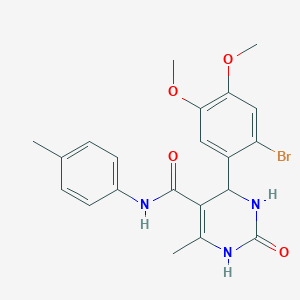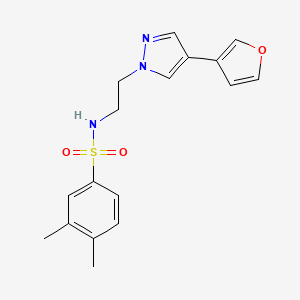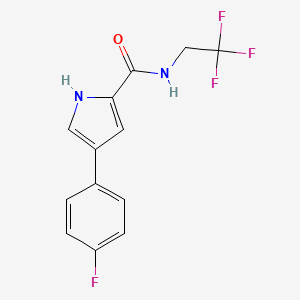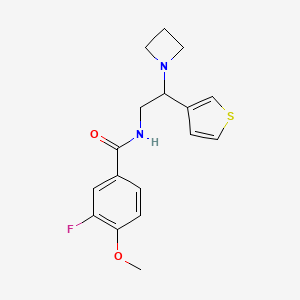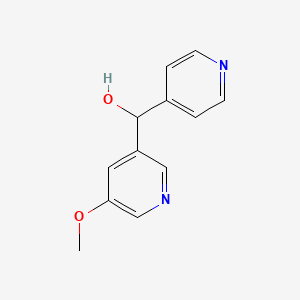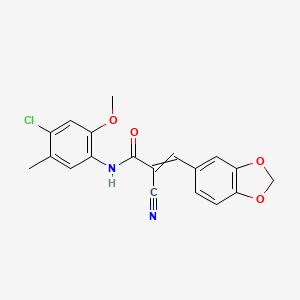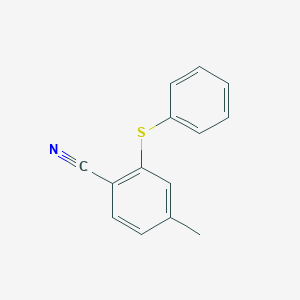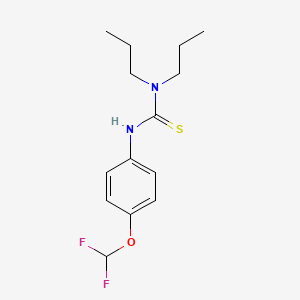
3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea” seems to be a complex organic compound. It likely contains a phenyl ring with a difluoromethoxy group attached, and a thiourea group with two propyl groups .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as “4-(Difluoromethoxy)phenyl isothiocyanate” are used as building blocks in organic synthesis .Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which may include compounds similar to 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea, have been extensively used across numerous industrial applications. A review emphasizes the importance of understanding microbial degradation of these chemicals to evaluate their environmental fate and effects. Laboratory investigations suggest that microbial culture, activated sludge, soil, and sediment play crucial roles in the biodegradation pathways, potentially leading to the formation of perfluoroalkyl carboxylic and sulfonic acids (Liu & Avendaño, 2013).
Copper(II) Complexes with Anti-inflammatory Drugs
Research into novel mixed copper(II) complexes, including those with non-steroidal anti-inflammatory drugs and phenanthroline functionality, demonstrates the interdisciplinary application of such compounds. These complexes exhibit significant SOD-mimetic activity and potential for DNA damage, highlighting their application in anticancer research (Šimunková et al., 2019).
Antioxidant Activity Analysis
A comprehensive review on the analytical methods used in determining antioxidant activity sheds light on the significant role of various chemical compounds, including potentially those similar to this compound, in antioxidant assays. These methods are crucial in assessing the antioxidant capacity of complex samples, playing a pivotal role in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Chemosensors for Analyte Detection
The development of fluorescent chemosensors based on various organic frameworks, including 4-methyl-2,6-diformylphenol, for detecting a wide range of analytes highlights the importance of such compounds in sensing technologies. These chemosensors offer high selectivity and sensitivity, underlining the potential for further research and development in this area (Roy, 2021).
Aqueous Fluoroalkylation Reactions
A review focusing on the progress of aqueous fluoroalkylation, including methods for incorporating fluorinated or fluoroalkylated groups into target molecules, underscores the environmental and synthetic importance of such reactions. These methods align with green chemistry principles, aiming for mild, efficient, and environmentally friendly synthesis pathways (Song et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions . The difluoromethoxy group may play a role in these interactions, potentially influencing the compound’s binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
The presence of the difluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular signaling and function .
Action Environment
The action of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,1-dipropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2OS/c1-3-9-18(10-4-2)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSOEWALXTDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=S)NC1=CC=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
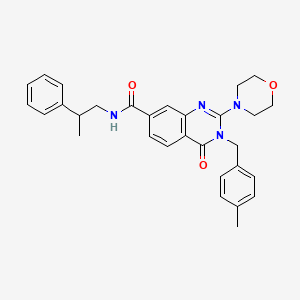
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)
